molecular formula C25H27N5O3 B15032342 N-benzyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-benzyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15032342
M. Wt: 445.5 g/mol
InChI Key: BLLXHEQQTJTQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex tricyclic heterocyclic compound characterized by a fused triaza ring system. Its structure includes a benzyl group at the N-position, a 3-ethoxypropyl chain at the 7-position, a methyl group at the 11-position, and a carboxamide moiety at the 5-position. Structural determination of such compounds typically employs crystallographic tools like SHELX for refinement and ORTEP-3 for graphical representation .

Properties

Molecular Formula

C25H27N5O3

Molecular Weight

445.5 g/mol

IUPAC Name

N-benzyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H27N5O3/c1-3-33-14-8-13-29-21(26)19(24(31)27-16-18-10-5-4-6-11-18)15-20-23(29)28-22-17(2)9-7-12-30(22)25(20)32/h4-7,9-12,15,26H,3,8,13-14,16H2,1-2H3,(H,27,31)

InChI Key

BLLXHEQQTJTQJT-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CC=C3)C(=O)N4C=CC=C(C4=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include benzylamine, ethoxypropylamine, and other reagents that facilitate the formation of the pyrimidine ring system. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to promote hydrogenation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst like Pd/C can convert imino groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxypropyl groups using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 gas with Pd/C, NaBH4, or LiAlH4.

    Substitution: NaH, LiAlH4, and other nucleophiles.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as oxo, amino, or substituted benzyl groups.

Scientific Research Applications

N-benzyl-1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on the target compound’s properties are absent, structural and methodological parallels can be drawn with spirocyclic benzothiazole derivatives described in . Below is a detailed comparison:

Table 1: Structural and Methodological Comparison

Feature Target Compound Compounds (e.g., 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione)
Core Structure 1,7,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene 7-Oxa-9-aza-spiro[4.5]decane
Key Substituents Benzyl, 3-ethoxypropyl, methyl, carboxamide Benzothiazol-2-yl, dimethylamino-phenyl, hydroxyl-phenyl
Synthesis Approach Likely multi-step condensation/cyclization (inferred from complex topology) Condensation of 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazol-imines
Characterization Methods Presumed use of X-ray crystallography (SHELX/ORTEP-3) Melting point, elemental analysis, IR, UV-Vis spectroscopy
Applications Undisclosed; structural analogs suggest organic synthesis or bioactivity Discussed for organic synthesis applications

Key Differences and Similarities

Structural Complexity : The target compound’s triazatricyclic system contrasts with the spirocyclic framework of compounds. The former features fused aromatic rings, while the latter incorporates a spiro junction (two rings sharing one atom) .

Functional Groups: The 3-ethoxypropyl and benzyl groups in the target compound may enhance solubility or binding affinity compared to the benzothiazole and dimethylamino groups in analogs.

Synthesis : Both classes likely require multi-step syntheses involving cyclization. However, the target compound’s tricyclic system may demand higher precision in reaction conditions.

Characterization : While compounds rely on classical techniques (e.g., IR, UV-Vis), the target compound’s complexity would necessitate advanced tools like X-ray crystallography (SHELX/ORTEP-3) for unambiguous structural confirmation .

Research Implications and Limitations

The absence of direct pharmacological or physicochemical data for the target compound limits a functional comparison. However, methodological insights from –3 highlight the importance of crystallographic software in elucidating such structures. Future studies should prioritize synthesizing the compound and evaluating its properties relative to benzothiazole-based spiro derivatives.

Note: This analysis is constrained by the scope of the provided evidence, which lacks explicit data on the target compound. The comparison emphasizes structural and synthetic parallels inferred from related systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.